

Englerin A analogue A54 competitive antagonism

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Compound Focus: Englerin A

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Key Properties of Englerin A and Analogue A54

The table below summarizes the core findings on how **Englerin A** (EA) and its analogue A54 affect different TRPC channels, based on experiments in A498 and HEK 293 cells [1] [2] [3].

Channel Type	Agonist (Englerin A)	Antagonist (A54)	Key Findings on Antagonism
TRPC4/TRPC1 (e.g., in A498 cells)	Potent agonist [3]	Strong inhibition of EA-mediated activation [1] [2] [3]	Antagonizes the effect of EA on this endogenous channel complex in renal carcinoma cells.
TRPC5 (homomeric)	Potent agonist [3]	Strong inhibition; Competitive Antagonism [1] [2] [3]	Shifts the EA concentration-response curve to the right without changing its slope [1] [3].
TRPC4 (homomeric)	Agonist [3]	Weak inhibition of EA-mediated activation [1] [2] [3]	Shows a weaker antagonistic effect compared to its action on TRPC5 and TRPC4/TRPC1.

Channel Type	Agonist (Englerin A)	Antagonist (A54)	Key Findings on Antagonism
TRPC3	No effect [1] [3]	No effect [1] [3]	Confirms subtype selectivity, showing A54 does not affect channels outside the TRPC1/4/5 group.
TRPC5 (Gd ³⁺ -activated)	Not applicable	Potentialiation , not inhibition [1] [3]	Highlights that A54's action is use-dependent; it can enhance activity when the channel is opened by other agonists.
TRPC4 (S1P-activated)	Not applicable	Potentialiation , not inhibition [1] [3]	Further confirms use-dependent potentialiation, a distinct property from its competitive antagonism of EA.

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational experiments, here are the methodologies used in the key study.

Intracellular Calcium Measurement

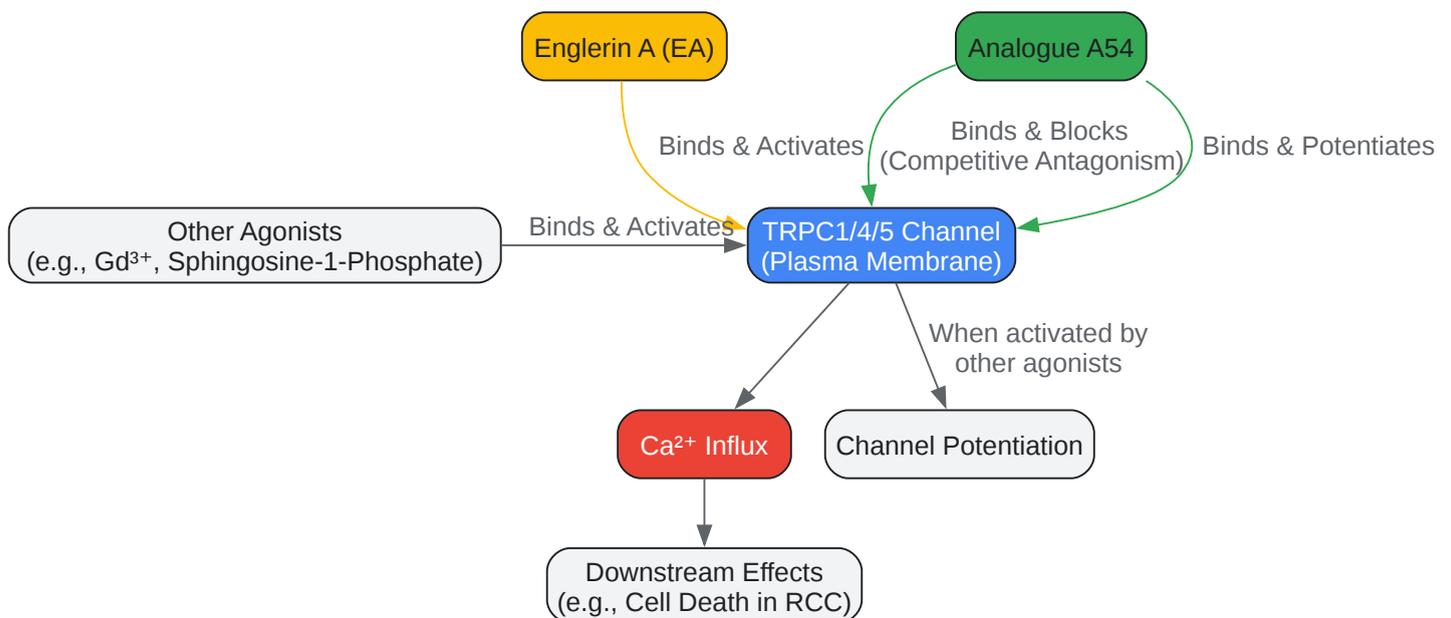
- **Cell Lines Used:** Human TRPC4- or TRPC5-overexpressing HEK 293 cells and A498 renal carcinoma cells [3].
- **Dye Loading:** Cells were incubated with **fura-2-AM (2 μM)** for one hour in a standard bath solution [3].
- **Measurement:** Fluorescence was recorded using a plate reader at excitation wavelengths of **340 and 380 nm**, with emission measured at **510 nm**. The ratio of fluorescence (F340/F380) indicates the intracellular Ca²⁺ concentration [3].
- **Application:** This method was used to quantify the influx of Ca²⁺ upon channel activation by EA and the subsequent inhibitory or modulatory effects of A54 [1] [3].

Whole-Cell Patch-Clamp Recording

- **Configuration:** Conventional whole-cell patch-clamp under voltage clamp [3].
- **Solutions:** The pipette (intracellular) solution contained **145 mM CsCl**, **2 mM MgCl₂**, **10 mM HEPES**, **1 mM EGTA**, **5 mM ATP**, and **0.1 mM GTP** (pH adjusted to 7.2 with CsOH). The bath solution was a standard bath solution [3].
- **Data Acquisition:** Currents were recorded using an **Axopatch 200B amplifier**, digitized, and captured using **pCLAMP10 software**. Data was filtered at 1 kHz and analyzed offline [3].
- **Application:** This technique directly measured the ion currents through TRPC channels, providing electrophysiological evidence for A54's action as a competitive antagonist [1] [3].

Mechanism of Action and Signaling Pathways

The following diagram illustrates the key signaling pathways involving TRPC1/4/5 channels and the specific site of action for **Englerin A** and its analogue A54.



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The diagram above shows the dual role of A54, which is a crucial finding from the research:

- **Competitive Antagonism:** A54 binds to the same site on TRPC1/4/5 channels as **Englerin A**, preventing its agonist action and subsequent calcium influx [1] [3].
- **Use-Dependent Potentiation:** When these same channels are activated by other agonists (like Gd^{3+} for TRPC5 or sphingosine-1-phosphate for TRPC4), A54 binds and **enhances (potentiates)** the channel's activity instead of blocking it [1] [3]. This suggests the binding of A54 stabilizes the channel in an open state when the activating stimulus comes from a different site.

Research Implications and Context

- **A54 as a Tool Compound:** The study positions A54 as a valuable **tool compound** for probing the structure and function of TRPC1/4/5 channels and for investigating the physiological role of **Englerin A's** binding site [1] [2] [3].
- **Englerin A's Broader Mechanism:** It is worth noting that **Englerin A's** potent cytotoxicity in renal cell carcinoma (RCC) involves complex mechanisms beyond TRPC channel activation, including **alteration of lipid metabolism**, induction of **ER stress**, and an **acute inflammatory response** [4] [5]. The concentration required for these effects can be lower than those needed for some channel effects, suggesting multiple points of action [4].

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